molecular formula C6H8N4O2 B3361054 Imidazole-5-carboxamide, 4-acetamido- CAS No. 91026-74-3

Imidazole-5-carboxamide, 4-acetamido-

Cat. No.: B3361054
CAS No.: 91026-74-3
M. Wt: 168.15 g/mol
InChI Key: JNCFMTGDCURKGM-UHFFFAOYSA-N
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Description

Imidazole-5-carboxamide, 4-acetamido- is a heterocyclic organic compound with the molecular formula C₆H₈N₄O₂. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its significant role in various biochemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-5-carboxamide, 4-acetamido- typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles.

Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions under different conditions. These methods optimize synthetic efficiency and include the use of catalysts and diverse conditions. For example, the condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using various catalysts under green chemistry methods .

Chemical Reactions Analysis

Types of Reactions: Imidazole-5-carboxamide, 4-acetamido- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form imidazole-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield different substituted imidazole derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Imidazole-5-carboxamide, 4-acetamido- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It plays a role in the study of enzyme mechanisms and protein interactions.

    Medicine: This compound is investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of imidazole-5-carboxamide, 4-acetamido- involves its interaction with various molecular targets and pathways. It acts as a ligand for certain enzymes, influencing their catalytic activity. For instance, it is involved in the biosynthesis of purines and histidine, where it acts as an intermediate . The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile molecule in biochemical processes.

Comparison with Similar Compounds

    5-Aminoimidazole-4-carboxamide: This compound shares a similar imidazole core but differs in its functional groups.

    Imidazole-4,5-dicarboxamide derivatives: These compounds have additional carboxamide groups, providing different chemical properties.

Uniqueness: Imidazole-5-carboxamide, 4-acetamido- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its role in essential biochemical pathways highlight its importance in scientific research .

Properties

IUPAC Name

4-acetamido-1H-imidazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-3(11)10-6-4(5(7)12)8-2-9-6/h2H,1H3,(H2,7,12)(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCFMTGDCURKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310367
Record name Imidazole-5-carboxamide, 4-acetamido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91026-74-3
Record name NSC226184
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazole-5-carboxamide, 4-acetamido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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